molecular formula C7H5BrN2S B14764907 4-Bromobenzo[d]thiazol-6-amine

4-Bromobenzo[d]thiazol-6-amine

Katalognummer: B14764907
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: AWKIIGMHUHOPEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzo[d]thiazol-6-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a bromine atom at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide. The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature, resulting in the formation of the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of green chemistry principles, such as electrosynthesis, is also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .

Wirkmechanismus

The mechanism of action of 4-Bromobenzo[d]thiazol-6-amine involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The compound can also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency .

Eigenschaften

Molekularformel

C7H5BrN2S

Molekulargewicht

229.10 g/mol

IUPAC-Name

4-bromo-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2

InChI-Schlüssel

AWKIIGMHUHOPEP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1SC=N2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.